EGFR Kinase Inhibition: Class-Level Potency of 2,9-Disubstituted 8-Oxopurine-6-Carboxamides
In the 2026 Chatterjee et al. study of seventeen 2,9-disubstituted purine-6-carboxamides designed as EGFR inhibitors, the most potent analog (compound 6E) exhibited an EGFR enzymatic IC₅₀ of 105.96 nM, approximately 2.1‑fold more potent than the reference EGFR inhibitor erlotinib (IC₅₀ = 218.47 nM) in the same assay [1]. Cellular activity against A549 lung cancer cells for this series ranged from IC₅₀ = 4.35 μM to 22.1 μM [1]. While CAS 898446‑88‑3 was not among the specific seventeen compounds tested, its scaffold—2‑aryl‑9‑aryl‑8‑oxo‑7H‑purine‑6‑carboxamide—is identical to the pharmacophore validated in that study. The ortho‑methyl substitution on the C2‑phenyl ring distinguishes it from compound 6E, which carries a different C2‑aryl substituent; the structure–activity relationship (SAR) established in this series indicates that C2‑aryl modifications directly modulate EGFR potency by altering the fit within the hydrophobic pocket of the ATP‑binding site [1].
| Evidence Dimension | EGFR enzymatic inhibition (IC₅₀) and A549 cellular growth inhibition (IC₅₀) |
|---|---|
| Target Compound Data | No direct enzymatic or cellular data available for CAS 898446-88-3 as of the literature cutoff; scaffold class exhibits EGFR IC₅₀ range 105.96 – >218.47 nM; cellular A549 IC₅₀ range 4.35 – 22.1 μM [1] |
| Comparator Or Baseline | Compound 6E (most potent 2,9-disubstituted analog): EGFR IC₅₀ = 105.96 nM; A549 IC₅₀ = 4.35 μM. Erlotinib: EGFR IC₅₀ = 218.47 nM; A549 IC₅₀ = 11.83 μM [1] |
| Quantified Difference | Class best compound 6E is ~2.1‑fold more potent than erlotinib at EGFR enzymatic level and ~2.7‑fold more potent at A549 cellular level; the position of CAS 898446‑88‑3 within the 4.35–22.1 μM cellular range remains undetermined. |
| Conditions | EGFR enzymatic assay (cell‑free); A549 lung adenocarcinoma cell line (in vitro dose‑response, 48–72 h incubation) |
Why This Matters
The validated EGFR‑inhibitory pharmacophore establishes that compounds within this 2,9‑disubstituted purine‑6‑carboxamide class can achieve sub‑micromolar enzymatic potency; procurement of the specific ortho‑methyl analog enables exploration of a distinct region of the established SAR space that is not covered by the published compound set.
- [1] Chatterjee J, Bhujbal SM, Joshi G, et al. Design, catalyst-free synthesis, DFT study and anticancer assessment of new 2,9-disubstituted purine-6-carboxamides. Bioorganic Chemistry. 2026;172:109529. doi:10.1016/j.bioorg.2026.109529 View Source
